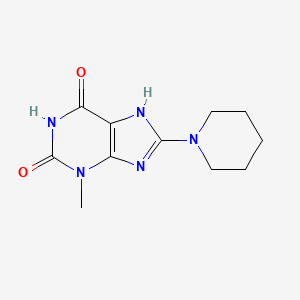![molecular formula C15H21N3O2 B2780480 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide CAS No. 1207042-29-2](/img/structure/B2780480.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Novel Derivatives
Research on adamantane derivatives often focuses on synthesizing novel compounds with potential for various applications. For instance, Soselia et al. (2020) describe the synthesis of a series of benzimidazole-5(6)-carboxamide and 1,3,4-oxadiazole derivatives bearing an adamantane moiety. These compounds were synthesized through various chemical reactions, demonstrating the versatility of adamantane as a building block for creating novel molecules with potential biological activities (Soselia et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, El-Emam et al. (2012) reported on the synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides and their derivatives showing good antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria (El-Emam et al., 2012). Similarly, Kadi et al. (2007) synthesized oxadiazole and thiadiazole derivatives with adamantane, which showed moderate to good antimicrobial activities and significant anti-inflammatory effects in vivo (Kadi et al., 2007).
Material Science Applications
Adamantane and its derivatives have also found applications in material science. Chern et al. (1998) synthesized new polyamides containing adamantyl and diamantyl moieties in the main chain, exploring the physical properties of these materials for potential industrial applications (Chern et al., 1998).
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that inhibit the target’s function . The specific interactions and changes caused by N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide would depend on its specific target.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds , it is likely that the compound affects pathways critical to the survival and replication of pathogens. The downstream effects would include the inhibition of pathogen growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the anti-infective activity of similar compounds , the likely result of the compound’s action is the inhibition of pathogen growth and proliferation.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-17-13(20-18-9)8-16-14(19)15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZAHSZILRONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2780400.png)
![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2780404.png)



![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)
![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)
![N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)


